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Introduction
NVP-BSK805 dihydrochloride is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2).

[1][2][3] The discovery of the activating JAK2 V617F mutation in the majority of patients with

polycythemia vera and a significant portion of those with essential thrombocythemia and

primary myelofibrosis has positioned JAK2 as a key therapeutic target for myeloproliferative

neoplasms.[4] NVP-BSK805 has demonstrated significant efficacy in preclinical models by

inhibiting JAK2-mediated signaling, leading to the suppression of cell proliferation and induction

of apoptosis in cells bearing the JAK2 V617F mutation.[4] This technical guide provides an in-

depth overview of the JAK2 selectivity profile of NVP-BSK805, including quantitative inhibitory

data, detailed experimental methodologies, and visual representations of relevant biological

pathways and workflows.

Data Presentation: Kinase Inhibition Profile
The selectivity of NVP-BSK805 has been characterized against various kinases, with a primary

focus on the JAK family. The following tables summarize the half-maximal inhibitory

concentration (IC50) and half-maximal growth inhibition (GI50) values, providing a clear

comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibition
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Kinase Target IC50 (nM) Assay Type Notes

JAK2 (JH1 domain) 0.48
Radiometric Filter

Binding

ATP-competitive

inhibition.[1][2][3]

JAK2 (Full-Length,

Wild-Type)
0.58 ± 0.03

Radiometric Filter

Binding
[1][3]

JAK2 (Full-Length,

V617F mutant)
0.56 ± 0.04

Radiometric Filter

Binding
[1][3]

JAK1 (JH1 domain) 31.63
Radiometric Filter

Binding

Over 65-fold

selectivity for JAK2.[1]

[2][3]

JAK3 (JH1 domain) 18.68
Radiometric Filter

Binding

Over 38-fold

selectivity for JAK2.[1]

[2][3]

TYK2 (JH1 domain) 10.76
Radiometric Filter

Binding

Over 22-fold

selectivity for JAK2.[1]

[2][3]

Note: JH1 refers to the Janus Homology 1, or the kinase domain.

Table 2: Cellular Activity
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Cell Line Genotype GI50 (nM) Assay Type Effect

JAK2 V617F-

bearing AML cell

lines

JAK2 V617F < 100

WST-1

Proliferation

Assay

Suppression of

cell growth.[1][3]

SET-2 JAK2 V617F Not specified Western Blot

Inhibition of

constitutive

STAT5

phosphorylation

at ≥100 nM.[1]

MB-02 JAK2 V617F Not specified Western Blot

Inhibition of

constitutive

STAT5

phosphorylation.

[5]

CMK JAK3 A572V ~2000

WST-1

Proliferation

Assay

Demonstrates

selectivity

against JAK3-

mutant cells.[6]

K-562 BCR-ABL > 1000 Not specified

Demonstrates

selectivity

against BCR-

ABL driven cells.

[6]

INA-6 (Multiple

Myeloma)
IL-6 dependent 2600 - 6800 Not specified

Dose-dependent

growth inhibition.

[7]

Primary

Extramedullary

Plasma Cells

IL-6 responsive 500 - 600 Not specified
Potent cytotoxic

activity.[7]

Experimental Protocols
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Detailed methodologies are crucial for the replication and extension of scientific findings. The

following sections outline the protocols for key experiments used to characterize the selectivity

profile of NVP-BSK805.

In Vitro Kinase Inhibition Assay (Radiometric Filter
Binding)
This assay directly measures the phosphorylation of a substrate by a kinase, providing a

quantitative measure of enzyme activity and inhibition.

Reagents:

Recombinant human JAK family kinases (JAK1, JAK2, JAK3, TYK2).

Peptide substrate.

[γ-³³P]ATP.

NVP-BSK805 dihydrochloride (serial dilutions).

Kinase reaction buffer.

Filter plates (e.g., glass fiber).

Scintillation fluid.

Procedure:

Kinase reactions are initiated by combining the kinase, peptide substrate, and varying

concentrations of NVP-BSK805 in the kinase reaction buffer.

The reaction is started by the addition of [γ-³³P]ATP.

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific

duration (e.g., 60 minutes).

The reaction is terminated by spotting the mixture onto filter plates.
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The filter plates are washed to remove unincorporated [γ-³³P]ATP.

The amount of radioactivity incorporated into the substrate, which is captured on the filter,

is quantified using a scintillation counter.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cellular Proliferation Assay (WST-1)
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to

the number of living cells in the culture.

Reagents:

Cell lines of interest (e.g., JAK2 V617F-bearing cells).

Complete cell culture medium.

NVP-BSK805 dihydrochloride (serial dilutions).

WST-1 reagent.

96-well microplates.

Procedure:

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere

overnight.

The cells are then treated with a range of concentrations of NVP-BSK805 or a vehicle

control.

The plates are incubated for a specified period (e.g., 72 hours).[4]

Following the incubation period, WST-1 reagent is added to each well.

The plates are incubated for an additional period (e.g., 2-4 hours) to allow for the

conversion of WST-1 to formazan by metabolically active cells.
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The absorbance of the formazan product is measured using a microplate reader at a

wavelength of approximately 450 nm.

GI50 values are determined by plotting the percentage of growth inhibition against the

logarithm of the inhibitor concentration.

Western Blot for STAT5 Phosphorylation
This technique is used to detect the phosphorylation status of STAT5, a key downstream target

of JAK2, to assess the inhibitor's effect on the signaling pathway within a cellular context.

Reagents:

Cell lines (e.g., SET-2, MB-02).

NVP-BSK805 dihydrochloride.

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and a loading control

(e.g., anti-GAPDH or anti-β-actin).

HRP-conjugated secondary antibodies.

SDS-PAGE gels and running buffer.

Transfer buffer and membranes (e.g., PVDF or nitrocellulose).

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

Chemiluminescent substrate.

Procedure:

Cells are treated with various concentrations of NVP-BSK805 for a defined time (e.g., 30

minutes to 1 hour).[5][7]

Cells are harvested and lysed on ice.
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Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with the primary antibody against phospho-STAT5 overnight

at 4°C.

After washing, the membrane is incubated with the appropriate HRP-conjugated

secondary antibody.

The signal is detected using a chemiluminescent substrate and an imaging system.

The membrane can be stripped and re-probed for total STAT5 and the loading control to

ensure equal protein loading.

Visualizations
JAK-STAT Signaling Pathway and Inhibition by NVP-
BSK805
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of

intervention by NVP-BSK805.
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Caption: JAK-STAT pathway and NVP-BSK805 inhibition.

Experimental Workflow for Determining Cellular GI50
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This diagram outlines the key steps in a typical cell-based assay to determine the half-maximal

growth inhibitory concentration (GI50) of NVP-BSK805.

Start
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Click to download full resolution via product page

Caption: Workflow for GI50 determination.

Logical Relationship of NVP-BSK805's Selectivity
The following diagram illustrates the selectivity hierarchy of NVP-BSK805 among the JAK

family kinases based on the provided IC50 data.

NVP-BSK805 JAK2
(IC50: ~0.5 nM)

 Highest Potency TYK2
(IC50: ~11 nM)

 >20x JAK3
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 ~1.7x JAK1
(IC50: ~32 nM)

 ~1.7x 

Click to download full resolution via product page

Caption: NVP-BSK805 JAK kinase selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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